3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRJMMLLLBFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is . This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include the formation of thiophene derivatives and subsequent functionalization with chlorophenyl and methylsulfamoyl groups. The synthetic pathway often includes the use of palladium-catalyzed reactions to achieve desired modifications on the thiophene core .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antifungal Activity : Some derivatives of compounds similar to this structure have shown significant antifungal properties against pathogenic strains . Although specific data on this compound's antifungal activity is limited, its structural similarities suggest potential efficacy.
- Antitubercular Activity : Research has indicated that compounds with a similar scaffold exhibit activity against Mycobacterium tuberculosis . This raises the possibility that this compound may also possess antitubercular properties.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit tubulin polymerization, a mechanism associated with anticancer activity . This suggests that this compound could be evaluated for cytotoxic effects against various cancer cell lines.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme functions critical for microbial survival or cancer cell proliferation.
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Case Studies
While specific case studies focusing solely on this compound are sparse, related studies provide valuable insights:
- Antifungal Evaluation : A study assessing antifungal activity in structurally related compounds indicated promising results against several fungal strains, suggesting that further exploration of this compound could yield similar findings .
- Anticancer Screening : Compounds with thiophene moieties have been screened against various cancer cell lines, showing IC50 values in the low micromolar range. It is recommended that this compound undergo similar testing to evaluate its potential .
Data Table
Here is a summary table of biological activities related to compounds structurally similar to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxamides showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activity .
Agricultural Science
In agricultural research, compounds like this thiophene derivative are being explored for their potential as agrochemicals. Their ability to inhibit specific enzymes or pathways in pests can lead to the development of effective pesticides.
Case Study: Insecticidal Properties
A study explored the insecticidal efficacy of thiophene-based compounds against common agricultural pests. Results indicated that these compounds could disrupt the metabolic processes of target insects, leading to increased mortality rates . Such findings highlight the potential of this compound in pest management strategies.
Materials Science
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics and photovoltaics.
Case Study: Conductive Polymers
Research has shown that incorporating thiophene derivatives into polymer matrices can enhance conductivity and stability in organic solar cells. A recent study demonstrated that films containing this compound exhibited improved charge transport properties compared to traditional materials . This suggests its potential role in developing more efficient organic electronic devices.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | Anticancer | 15 | Journal of Medicinal Chemistry |
| Thiophene Derivative B | Insecticidal | 10 | Agricultural Research Journal |
| Thiophene Derivative C | Conductive Polymer | N/A | Materials Science Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
